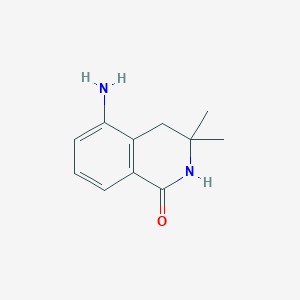

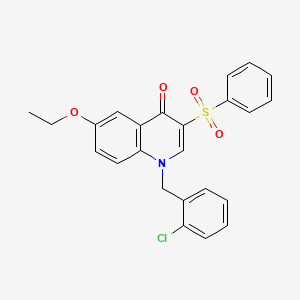

![molecular formula C17H20N2O3S2 B2385795 5-etil-N-[4-metil-3-(2-oxopirrolidin-1-il)fenil]tiofeno-2-sulfonamida CAS No. 941872-22-6](/img/structure/B2385795.png)

5-etil-N-[4-metil-3-(2-oxopirrolidin-1-il)fenil]tiofeno-2-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide, also known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. It was first identified as a potential therapeutic agent for cancer due to its ability to inhibit cell migration and invasion. Since then, it has been extensively studied for its potential therapeutic applications in various diseases.

Mecanismo De Acción

5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 inhibits the Rho family of GTPases, which are involved in various cellular processes, including cell migration, invasion, and proliferation. By inhibiting these processes, 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 can potentially prevent the spread of cancer cells and reduce inflammation in cardiovascular diseases.

Biochemical and Physiological Effects:

5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 has been shown to have several biochemical and physiological effects, including inhibition of cell migration and invasion, reduction of inflammation, and neuroprotection. It has also been shown to have anti-tumor effects in various cancer cell lines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 in lab experiments is its ability to selectively inhibit the Rho family of GTPases, which allows for more precise targeting of cellular processes. However, one limitation is that it may not be effective in all types of cancer or diseases, and more research is needed to determine its optimal therapeutic applications.

Direcciones Futuras

There are several potential future directions for research on 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864. One area of interest is its potential use in combination with other therapeutic agents to enhance its effectiveness. Another area of interest is its potential use in personalized medicine, where it could be used to target specific cellular processes in individual patients. Additionally, more research is needed to determine its optimal dosage and administration route for various diseases.

Métodos De Síntesis

The synthesis of 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 involves several steps, including the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylboronic acid with 5-ethylthiophene-2-sulfonyl chloride in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 in its pure form.

Aplicaciones Científicas De Investigación

Química Medicinal

El tiofeno y sus derivados, incluyendo “5-etil-N-[4-metil-3-(2-oxopirrolidin-1-il)fenil]tiofeno-2-sulfonamida”, son una clase importante de compuestos heterocíclicos con aplicaciones interesantes en química medicinal . Se ha informado que poseen una amplia gama de propiedades terapéuticas .

Propiedades Antiinflamatorias

Los compuestos basados en tiofeno exhiben propiedades antiinflamatorias . Esto sugiere que “this compound” podría usarse potencialmente en el desarrollo de nuevos medicamentos antiinflamatorios .

Propiedades Antimicrobianas

Los derivados del tiofeno también muestran propiedades antimicrobianas . Esto indica que “this compound” podría usarse en la creación de nuevos agentes antimicrobianos .

Propiedades Anticancerígenas

Se ha encontrado que los compuestos basados en tiofeno exhiben propiedades anticancerígenas . Esto sugiere que “this compound” podría usarse potencialmente en el tratamiento del cáncer .

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno juegan un papel destacado en el avance de los semiconductores orgánicos . Esto indica que “this compound” podría usarse en el desarrollo de nuevos semiconductores orgánicos .

Diodos Orgánicos Emisores de Luz (OLED)

Los derivados del tiofeno se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Esto sugiere que “this compound” podría usarse potencialmente en la producción de nuevos OLED .

Propiedades

IUPAC Name |

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-3-14-8-9-17(23-14)24(21,22)18-13-7-6-12(2)15(11-13)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFHTKKMCOLPGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)

![5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2385713.png)

![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)

![1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2385718.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2385722.png)

![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)